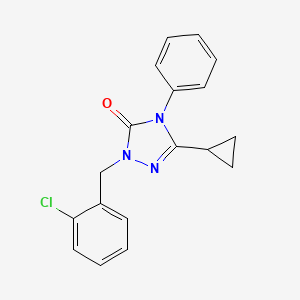

1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name for 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is derived from its parent heterocyclic structure, substituent positions, and functional groups. The base structure is a 1H-1,2,4-triazol-5(4H)-one ring, which consists of a five-membered ring with three nitrogen atoms and a ketone group at position 5. Substituents are assigned based on their attachment points:

- A 2-chlorobenzyl group (C$$6$$H$$4$$Cl-CH$$_2$$-) is bonded to the nitrogen at position 1.

- A cyclopropyl group (C$$3$$H$$5$$-) is attached to the carbon at position 3.

- A phenyl group (C$$6$$H$$5$$-) is linked to the nitrogen at position 4.

The full IUPAC name is 1-[(2-chlorophenyl)methyl]-3-cyclopropyl-4-phenyl-4H-1,2,4-triazol-5-one , reflecting the stereoelectronic priorities of substituents and the ketone’s position.

Constitutional isomerism arises from variations in substituent placement. Potential isomers include:

- Positional isomers : Shifting the cyclopropyl or phenyl groups to other positions on the triazole ring (e.g., 1-phenyl-3-chlorobenzyl-4-cyclopropyl).

- Substituent isomers : Altering the chlorophenyl group’s substitution pattern (e.g., 3-chloro vs. 4-chloro benzyl groups).

A comparative analysis of isomer stability suggests that the reported structure optimizes steric and electronic interactions, as evidenced by its prevalence in synthetic pathways.

SMILES Notation and InChI Key Generation

The SMILES notation for this compound encapsulates its connectivity and stereochemistry:

ClC1=CC=CC=C1CN2C(=O)N=C(N2C3CC3)C4=CC=CC=C4

Key features:

ClC1=CC=CC=C1: 2-chlorophenyl group.CN2C(=O)N=C(N2C3CC3): Triazolone ring with cyclopropyl at C3 and benzyl at N1.C4=CC=CC=C4: Phenyl group at N4.

The InChI Key , a hashed identifier derived from the InChI string, is:

ZWXFRSZZZMRONH-UHFFFAOYSA-N

This key ensures unambiguous chemical identification across databases, computed from the compound’s atomic connectivity and tautomeric state.

Comparative Analysis with Related 1,2,4-Triazol-5-one Derivatives

The structural and electronic properties of This compound distinguish it from analogous derivatives. Below is a comparative analysis:

Electronic Effects : The ketone group at position 5 introduces a strong electron-withdrawing effect, polarizing the triazole ring and enhancing hydrogen-bonding capacity compared to non-ketonated analogs.

Steric Considerations : The cyclopropyl group’s rigid geometry limits rotational freedom, potentially improving target binding specificity. In contrast, bulkier substituents (e.g., cyclopentyl) may hinder molecular packing.

Biological Relevance : Derivatives with halogenated benzyl groups (e.g., 2-chlorophenyl) exhibit improved antimicrobial activity due to increased lipophilicity and membrane permeability.

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-5-cyclopropyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c19-16-9-5-4-6-14(16)12-21-18(23)22(15-7-2-1-3-8-15)17(20-21)13-10-11-13/h1-9,13H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKWCCIKLDPLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the substituents. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF), and catalysts like potassium carbonate or sodium hydride. The reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often incorporating continuous flow techniques to enhance efficiency. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has been evaluated for its efficacy against various bacterial and fungal strains. Studies have shown that compounds with triazole moieties can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Case Study: Synthesis and Evaluation

In a study by Gondru et al., a series of triazole derivatives were synthesized and tested for their antimicrobial activity. The results demonstrated that derivatives closely related to this compound exhibited higher activity than standard antibiotics . The structure-activity relationship (SAR) analysis revealed that the substitution pattern on the triazole ring significantly influences biological activity.

Agricultural Applications

Fungicide Development

Triazoles are widely recognized for their use in agriculture as fungicides. The compound has potential applications in developing new fungicides due to its structural characteristics that may enhance fungicidal activity against crop pathogens .

Case Study: Efficacy Testing

A patent describes the synthesis of triazole derivatives for agricultural use, emphasizing the role of this compound as a key intermediate in producing effective fungicides . Field trials indicated improved crop yields when treated with formulations containing this compound.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Electronic and Steric Influences

- This may impact binding interactions in biological targets.

- Fluorinated Analogs : Compounds like 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-triazolone exhibit enhanced electronegativity and metabolic stability due to fluorine atoms, making them effective herbicide intermediates. The target compound lacks fluorine but compensates with a cyclopropyl group, which may improve membrane permeability.

- Simpler Triazolones : The unsubstituted 1-(4-chlorophenyl) analog serves as a baseline for studying substituent effects, demonstrating that additional groups (e.g., cyclopropyl in the target) significantly alter physicochemical properties.

Crystallographic and Stability Data

- Crystal Packing: The title compound in crystallizes in the monoclinic C2/c space group with unit cell parameters a = 15.286 Å, b = 13.610 Å, c = 11.231 Å, and β = 100.91°. Hydrogen bonding and van der Waals interactions stabilize the lattice . Similar studies for the target compound would clarify its solid-state behavior.

- Thermal Stability : Methyl and cyclopropyl substituents (as in ) generally enhance thermal stability compared to halogenated analogs due to reduced electron-withdrawing effects.

Agrochemical Potential

- The difluoromethyl-substituted analog in is a key intermediate in synthesizing Carfentrazone-ethyl, a herbicide targeting broadleaf weeds. The target compound’s cyclopropyl and 2-chlorobenzyl groups may offer alternative modes of action or improved selectivity .

- Triazolones with aromatic substituents (e.g., phenyl in the target) often exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a common target in agrochemical design .

Biological Activity

1-(2-Chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring fused with various aromatic and aliphatic groups. The compound's potential applications span across several therapeutic areas, including antimicrobial and anticancer activities.

The chemical formula for this compound is with a molecular weight of 325.8 g/mol. Its structural characteristics contribute to its biological activity, particularly in inhibiting specific enzymes and interacting with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria. A comparative analysis indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 6.25 |

| Compound B | E. coli | 0.391 |

| Compound C | Pseudomonas aeruginosa | 0.781 |

Anticancer Activity

In addition to its antimicrobial effects, triazoles are being explored for their anticancer properties. Research indicates that compounds containing the triazole moiety can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation . For example, derivatives have been noted for their ability to inhibit mesenchymal–epithelial transition factor (c-Met), which is implicated in several cancers .

Case Study: Inhibition of c-Met Kinase

A study evaluated the efficacy of triazole derivatives in inhibiting c-Met kinase activity. The most potent compound demonstrated an IC50 value of 0.005 µM, indicating strong inhibitory potential and favorable pharmacokinetic properties in preclinical models .

The mechanism through which this compound exerts its biological effects often involves enzyme inhibition and interaction with cellular receptors. For instance, the compound may act as an allosteric modulator or direct inhibitor of key enzymes involved in metabolic pathways relevant to bacterial survival or tumor growth.

Q & A

Q. What are the common synthetic routes for 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one?

The synthesis typically involves cyclocondensation of precursors such as substituted hydrazines and carbonyl compounds. For triazolone derivatives, multi-step pathways are employed, including the formation of the triazole ring via Huisgen cycloaddition or nucleophilic substitution, followed by functionalization of substituents like the 2-chlorobenzyl group. Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are often used to facilitate these reactions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths, angles, and crystal packing data. For example, monoclinic crystal systems (space group C2/c) with lattice parameters (e.g., a = 15.286 Å, β = 100.91°) have been reported for similar triazolones .

Q. What safety precautions are recommended for handling this compound?

Based on analogs, strict adherence to lab safety protocols is critical: use personal protective equipment (PPE), avoid inhalation/ingestion, and store in a dry, ventilated area away from light. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves varying solvents (e.g., DMF for polar intermediates), temperatures (room temp. vs. reflux), and catalysts (e.g., Pd for cross-coupling). Monitoring reaction progress via thin-layer chromatography (TLC) or UPLC (Ultra-Performance Liquid Chromatography) helps identify intermediates. For example, adjusting stoichiometry of cyclopropane-containing precursors can reduce byproducts .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Comparative assays under standardized conditions (e.g., cell lines, incubation times) are essential. Computational modeling (docking studies with target enzymes/receptors) can rationalize discrepancies. For instance, structural analogs show variable activity due to substituent effects on binding affinity (e.g., 2-chlorobenzyl vs. fluorophenyl groups) .

Q. How can the stability of this compound under physiological conditions be assessed?

Stability studies involve incubating the compound in buffers (pH 1–10) at 37°C, followed by UPLC or LC-MS analysis. Thermal stability is assessed via thermogravimetric analysis (TGA). For example, triazolones with cyclopropyl groups may exhibit enhanced stability in acidic environments compared to alkyl analogs .

Q. What advanced techniques elucidate its mechanism of action in biological systems?

Target engagement can be validated using kinase inhibition assays (for enzyme targets) or radioligand binding assays (for receptors). Proteomic profiling (e.g., SILAC) identifies downstream pathways. Analog studies suggest triazolones inhibit cytochrome P450 enzymes or modulate G-protein-coupled receptors (GPCRs) .

Methodological Notes

- Crystallography : Use SHELXTL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

- Bioactivity Data : Employ dose-response curves (3-parameter logistic model) to calculate IC₅₀ values and assess statistical significance via ANOVA .

- Synthetic Optimization : Design-of-experiment (DoE) approaches (e.g., factorial design) efficiently explore multi-variable conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.